molecular formula C12H17NO3 B14403550 Methyl 3-[(benzyloxy)amino]-2-methylpropanoate CAS No. 88517-40-2

Methyl 3-[(benzyloxy)amino]-2-methylpropanoate

Cat. No.: B14403550
CAS No.: 88517-40-2
M. Wt: 223.27 g/mol
InChI Key: OMQFEARRISXCOL-UHFFFAOYSA-N
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Description

Methyl 3-[(benzyloxy)amino]-2-methylpropanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a benzyloxy group attached to an amino group, which is further connected to a methylpropanoate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(benzyloxy)amino]-2-methylpropanoate typically involves the reaction of benzyloxyamine with methyl 2-methylpropanoate under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the benzyloxyamine, followed by nucleophilic substitution with methyl 2-methylpropanoate . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(benzyloxy)amino]-2-methylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-[(benzyloxy)amino]-2-methylpropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-[(benzyloxy)amino]-2-methylpropanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active benzyloxyamine, which can then interact with biological targets such as enzymes or receptors. The benzyloxyamine moiety can form hydrogen bonds and other interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(phenoxy)amino]-2-methylpropanoate
  • Methyl 3-[(methoxy)amino]-2-methylpropanoate
  • Methyl 3-[(ethoxy)amino]-2-methylpropanoate

Uniqueness

Methyl 3-[(benzyloxy)amino]-2-methylpropanoate is unique due to the presence of the benzyloxy group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability and reactivity compared to similar compounds with different substituents .

Properties

CAS No.

88517-40-2

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

methyl 2-methyl-3-(phenylmethoxyamino)propanoate

InChI

InChI=1S/C12H17NO3/c1-10(12(14)15-2)8-13-16-9-11-6-4-3-5-7-11/h3-7,10,13H,8-9H2,1-2H3

InChI Key

OMQFEARRISXCOL-UHFFFAOYSA-N

Canonical SMILES

CC(CNOCC1=CC=CC=C1)C(=O)OC

Origin of Product

United States

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